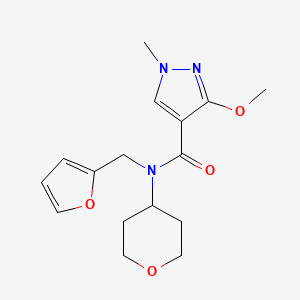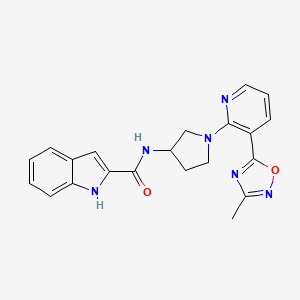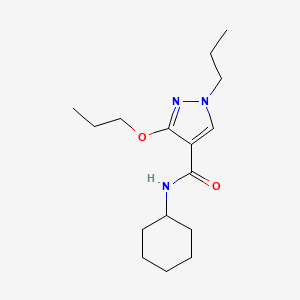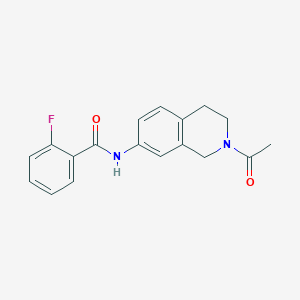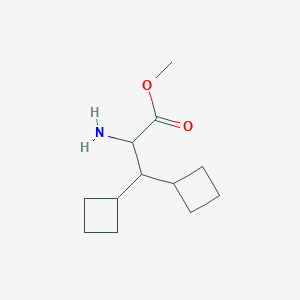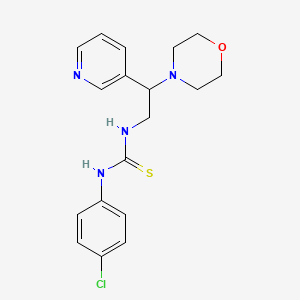
1-(4-Chlorophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea is a chemical compound that belongs to the class of thioureas. It has been extensively studied for its potential use in scientific research, particularly in the field of cancer and inflammation.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β. It has also been shown to inhibit the migration of cancer cells and induce cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Chlorophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea in lab experiments is its potent anti-inflammatory and anti-cancer properties. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(4-Chlorophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea. One potential direction is to investigate its potential use in combination with other anti-cancer or anti-inflammatory agents. Another potential direction is to investigate its potential use in the treatment of other diseases, such as autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential toxicity in vivo.
Méthodes De Synthèse
The synthesis of 1-(4-Chlorophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea involves the reaction of 4-chloroaniline, 2-(methylamino)pyridine, and morpholine with thiophosgene. The reaction proceeds under mild conditions and yields the desired product in good yield.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea has been extensively studied for its potential use in scientific research. It has been shown to possess anti-cancer and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4OS/c19-15-3-5-16(6-4-15)22-18(25)21-13-17(14-2-1-7-20-12-14)23-8-10-24-11-9-23/h1-7,12,17H,8-11,13H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCMDQKHBDGBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=S)NC2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

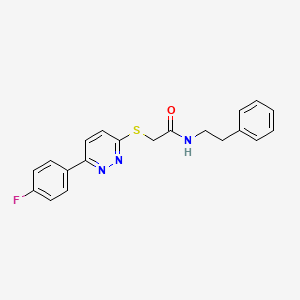
![8-(Mesitylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2834332.png)
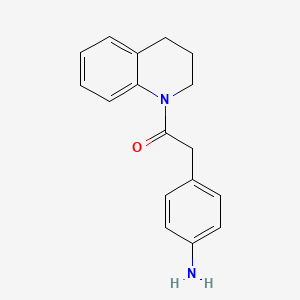
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2834336.png)

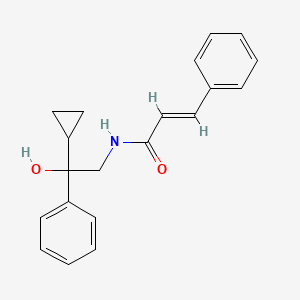
![2-(4-fluorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2834343.png)
